molecular formula C12H13ClO2S B8400171 4-Chloro-3-cyclopropylmethylthio-2-methylbenzoic acid

4-Chloro-3-cyclopropylmethylthio-2-methylbenzoic acid

Cat. No. B8400171
M. Wt: 256.75 g/mol
InChI Key: WIECIFYTGSKNQL-UHFFFAOYSA-N
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Patent
US07943551B2

Procedure details

3 ml of 20% strength aqueous sodium hydroxide solution were added to 1.20 g (4.43 mmol) of methyl 4-chloro-3-cyclopropylmethylthio-2-methylbenzoate in 30 ml of methanol, and the mixture was stirred at RT for 16 h. For work-up, the mixture was concentrated on a rotary evaporator, and the residue was taken up in water. The mixture was acidified with 1M HCl, and the product was then filtered off as a solid. This gave 1.1 g of pure product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4-chloro-3-cyclopropylmethylthio-2-methylbenzoate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10]C)=[O:9])=[C:6]([CH3:14])[C:5]=1[S:15][CH2:16][CH:17]1[CH2:19][CH2:18]1>CO>[Cl:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([OH:10])=[O:9])=[C:6]([CH3:14])[C:5]=1[S:15][CH2:16][CH:17]1[CH2:19][CH2:18]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
methyl 4-chloro-3-cyclopropylmethylthio-2-methylbenzoate
Quantity
1.2 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=O)OC)C=C1)C)SCC1CC1
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
For work-up, the mixture was concentrated on a rotary evaporator
FILTRATION
Type
FILTRATION
Details
the product was then filtered off as a solid

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC1=C(C(=C(C(=O)O)C=C1)C)SCC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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